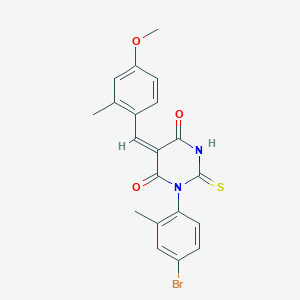
N-(3-fluorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine, commonly known as NBD-F, is a fluorescent dye that has been widely used in scientific research. It is a small molecule that has a high quantum yield, good photostability, and low toxicity. NBD-F has been used in various fields of research, including biochemistry, cell biology, and neuroscience.
作用机制
The mechanism of action of NBD-F is based on its fluorescence properties. NBD-F absorbs light at a wavelength of around 460 nm and emits light at a wavelength of around 530 nm. The excitation and emission spectra of NBD-F overlap with the blue and green channels of most fluorescence microscopes, making it a useful fluorescent probe for imaging applications. The fluorescence intensity of NBD-F is dependent on various factors, such as pH, temperature, and solvent polarity.
Biochemical and Physiological Effects:
NBD-F has low toxicity and does not interfere with the biochemical and physiological processes of living cells. It has been used to label proteins and lipids in live cells without affecting their function. NBD-F has also been used to study the dynamics of membrane trafficking and fusion in living cells. In addition, NBD-F has been used to study the binding and transport of small molecules across cell membranes.
实验室实验的优点和局限性
The advantages of using NBD-F in lab experiments include its high quantum yield, good photostability, and low toxicity. NBD-F is also relatively easy to synthesize and purify. However, NBD-F has some limitations, such as its sensitivity to pH and solvent polarity. The fluorescence intensity of NBD-F can be affected by changes in pH and solvent polarity, which can limit its use in some experiments. In addition, NBD-F has a relatively short fluorescence lifetime, which can limit its use in time-resolved experiments.
未来方向
There are many future directions for the use of NBD-F in scientific research. One direction is the development of new derivatives of NBD-F with improved properties, such as longer fluorescence lifetime and increased sensitivity to specific analytes. Another direction is the application of NBD-F in new fields of research, such as drug discovery and environmental monitoring. NBD-F has the potential to be used as a sensor for various analytes in complex samples, such as blood and soil. Overall, NBD-F is a versatile fluorescent probe that has many applications in scientific research.
合成方法
The synthesis of NBD-F involves the reaction of 3-fluoroaniline with 7-nitro-2,1,3-benzoxadiazol-4-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions and yields NBD-F as a yellow powder. The purity of NBD-F can be improved by recrystallization from a suitable solvent, such as ethanol or acetone.
科学研究应用
NBD-F has been widely used in scientific research as a fluorescent probe for various applications. It has been used to label proteins, lipids, and nucleic acids for fluorescence microscopy, flow cytometry, and fluorescence spectroscopy. NBD-F has also been used to study membrane dynamics, protein-protein interactions, and enzyme kinetics. In addition, NBD-F has been used as a sensor for various analytes, such as metal ions, pH, and reactive oxygen species.
属性
IUPAC Name |
N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN4O3/c13-7-2-1-3-8(6-7)14-9-4-5-10(17(18)19)12-11(9)15-20-16-12/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAMQTVUXZYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(dimethylamino)-2-phenyl-2-propen-1-ylidene]malononitrile](/img/structure/B5169333.png)

![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5169345.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5169351.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5169360.png)

![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5169375.png)
![5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline](/img/structure/B5169382.png)


![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5169409.png)


![2-[(5-{2-[(2,5-dichlorophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B5169426.png)